Thian-2-ylmethanamine
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Overview
Description
Thian-2-ylmethanamine, also known as 2-thiophenemethylamine, is an organic compound belonging to the class of thiophenes. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amine group attached to the second carbon of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thian-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-thiophenecarboxaldehyde in the presence of ammonia. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Thian-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiophene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophenes.
Scientific Research Applications
Thian-2-ylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals with potential therapeutic effects.
Medicine: It is a key intermediate in the production of drugs such as diuretics and anti-parasitic agents.
Mechanism of Action
The mechanism of action of thian-2-ylmethanamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving the thiophene ring and the amine group, which can participate in hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparison with Similar Compounds
2-Thiophenemethylamine: A closely related compound with similar chemical properties.
Thiazole derivatives: Compounds with a similar heterocyclic structure but containing nitrogen instead of sulfur.
Phenethylamines: Compounds with a similar amine group but different aromatic rings.
Uniqueness: Thian-2-ylmethanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials .
Properties
IUPAC Name |
thian-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJBHDPGPXFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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